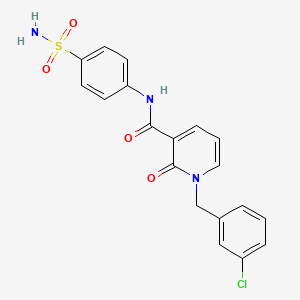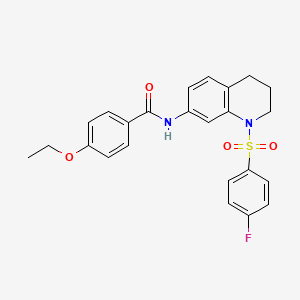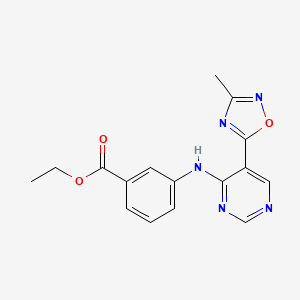
4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide” is a Schiff base compound of 5-bromosalicylaldehyde and sulfamethoxazole . It has a molecular formula of C9H7BrN4O3 . This compound has been found to possess a wide range of medicinal properties, including antibacterial, antifungal, anti-neoplastic, antiulcer, antiviral, and enzymatic inhibition .
Synthesis Analysis
The compound is formed by an equimolar reaction of 5-bromosalicylaldehyde and sulfamethoxazole . It is stable to air and moisture and soluble in Dioxane, DMF, and DMSO .Molecular Structure Analysis
The structure of the compound was determined by spectral (IR, 1H, and 13C NMR), elemental analyses, and X-ray diffraction data . In the molecule, it is bent at the S atom with a C–SO2–NH–C torsion angle of -86.3(3)° . Pairs of molecules, related by inversion centers, form intermolecular N–H···N hydrogen bonds to produce a dimer . An intramolecular phenolic O–H···N hydrogen bond is also formed .Chemical Reactions Analysis
The compound was formed by an equimolar reaction of 5-bromosalicylaldehyde and sulfamethoxazole . It was stable to air and moisture and soluble in Dioxane, DMF, and DMSO . It sharply melts at 216 °C .Physical And Chemical Properties Analysis
The compound is stable to air and moisture and soluble in Dioxane, DMF, and DMSO . It sharply melts at 216 °C .Mecanismo De Acción
Target of Action
It is known that similar compounds have been found to possess a wide range of medicinal properties, including antibacterial, antifungal, anti-neoplastic, antiulcer, antiviral, and enzymatic inhibition .
Mode of Action
It is known that the compound is a schiff base formed by an equimolar reaction of 5-bromosalicylaldehyde and sulfamethoxazole . The molecule is bent at the S atom with a C–SO2–NH–C torsion angle of −86.3 (3)° . Pairs of molecules, related by inversion centers, form intermolecular N–H···N hydrogen bonds to produce a dimer . An intramolecular phenolic O–H···N hydrogen bond is also formed .
Biochemical Pathways
Similar compounds have been found to interact with various biochemical pathways, leading to their wide range of pharmacological properties .
Pharmacokinetics
It is known that the compound is stable to air and moisture and soluble in dioxane, dmf, and dmso . These properties could potentially impact its bioavailability.
Result of Action
Similar compounds have been found to possess a variety of pharmacological properties, suggesting that they may have multiple molecular and cellular effects .
Action Environment
It is known that the compound is stable to air and moisture , suggesting that it may be relatively stable under various environmental conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide in lab experiments is that it is a potent and specific inhibitor of NF-κB activation. This compound has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of using BAY 11-7082 is that it can have off-target effects, leading to the inhibition of other signaling pathways. Therefore, it is essential to use this compound at the appropriate concentration and in the right experimental conditions.
Direcciones Futuras
There are several future directions for the use of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide in scientific research. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound has been shown to have anti-cancer properties, and future studies could investigate its potential as a therapeutic agent for different types of cancer. Moreover, the use of BAY 11-7082 in combination with other drugs could enhance its therapeutic efficacy and reduce its off-target effects.
Métodos De Síntesis
The synthesis of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide involves the reaction of 5-bromo-2-hydroxybenzoic acid with 3-methylbenzoyl chloride in the presence of triethylamine. The resulting product is then treated with ammonia to yield the final compound.
Aplicaciones Científicas De Investigación
The potential applications of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide in scientific research are vast. This compound has been shown to inhibit the activation of NF-κB, which is a transcription factor that plays a critical role in the regulation of immune response, inflammation, and cell survival. Therefore, BAY 11-7082 has been used in various studies to investigate the role of NF-κB in different biological processes.
Propiedades
IUPAC Name |
4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-8-6-9(2-4-11(8)16)14(19)17-12-7-10(15)3-5-13(12)18/h2-7,18H,16H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFGFUNDNVKGEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)Br)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]-7-one](/img/structure/B2393500.png)
![4-{Octahydrocyclopenta[c]pyrrol-2-yl}oxolan-3-ol](/img/structure/B2393501.png)

![4-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]-N,3-dimethylbenzamide](/img/structure/B2393503.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-1-sulfonamide](/img/structure/B2393505.png)
![2-(6-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2393506.png)



![5-Fluoro-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2393511.png)

